molecular formula C15H11ClN2O2 B8240088 5-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-2-methyl-phenol

5-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-2-methyl-phenol

Cat. No.: B8240088
M. Wt: 286.71 g/mol
InChI Key: CFLMTQRKFSALJY-UHFFFAOYSA-N
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Description

5-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-2-methyl-phenol is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-2-methyl-phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with 2-methylphenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-2-methyl-phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxadiazole ring.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenyl-oxadiazole derivatives.

Scientific Research Applications

5-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-2-methyl-phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-2-methyl-phenol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The phenolic group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazoles: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms.

    1,3,4-Thiadiazoles: Similar structure but with a sulfur atom replacing one of the nitrogen atoms.

    Benzoxazoles: Contain an oxygen atom in the ring structure instead of nitrogen.

Uniqueness

5-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-2-methyl-phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the chloro group and the phenolic hydroxyl group enhances its reactivity and potential for various applications.

Properties

IUPAC Name

5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-2-3-11(8-13(9)19)15-18-17-14(20-15)10-4-6-12(16)7-5-10/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLMTQRKFSALJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxy-4-methyl-benzoic acid N′-(4-chloro-benzoyl)-hydrazide (1.28 g, 4.20 mmol) (from Example 44 supra) in acetonitrile (20 mL) was added diisopropylethylamine (4.4 mL, 25.2 mmol) and triphenylphosphine (2.21 g, 8.40 mmol). After stirring 5 minutes, hexachloroethane (1.49 g, 6.30 mmol) (Aldrich) was added and the mixture was allowed to stir for 1 day at room temperature. The solvent was evaporated. The residue was partitioned between ethyl acetate and water. The aqueous phase was extracted with ethyl acetate (1×). The combined organic phase washed with water and brine, dried (magnesium sulfate) and concentrated. The residue was purified by flash chromatography eluting with 0-60% ethyl acetate in hexanes to give 5-[5-(4-chloro-phenyl)-[1,3,4]-oxadiazol-2-yl]-2-methyl-phenol. (Yield 0.34 g, 28%).
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two

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